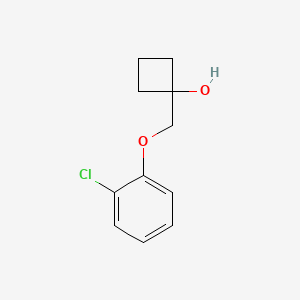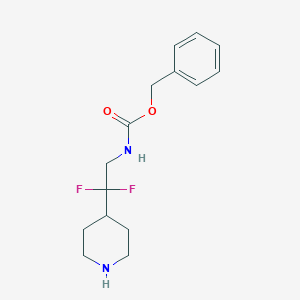
1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a hydroxyl group and an aminomethyl group attached to a 3-(methylthio)phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutan-1-ol typically involves the reaction of 3-(methylthio)aniline with cyclobutanone under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, which facilitates the formation of the aminomethyl group. The reaction is usually performed in an inert atmosphere to prevent oxidation of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutanone.
Reduction: Formation of 1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
3-methyl-3-((4-(methylthio)phenyl)amino)butan-1-ol: Similar structure with a butanol backbone instead of cyclobutanol.
1-((methylamino)(phenyl)methyl)cyclobutan-1-ol: Similar structure with a methylamino group instead of a methylthio group.
Uniqueness
1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutan-1-ol is unique due to the presence of both a cyclobutane ring and a methylthio group, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various research applications.
特性
分子式 |
C12H17NOS |
|---|---|
分子量 |
223.34 g/mol |
IUPAC名 |
1-[(3-methylsulfanylanilino)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C12H17NOS/c1-15-11-5-2-4-10(8-11)13-9-12(14)6-3-7-12/h2,4-5,8,13-14H,3,6-7,9H2,1H3 |
InChIキー |
DHCLNDIWIMTPNV-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC(=C1)NCC2(CCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


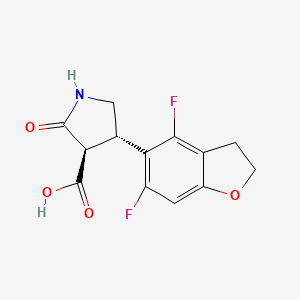
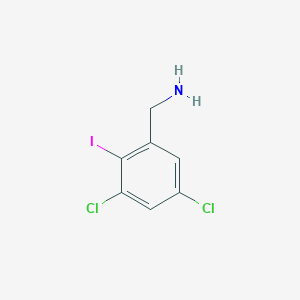

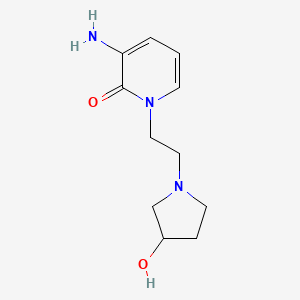
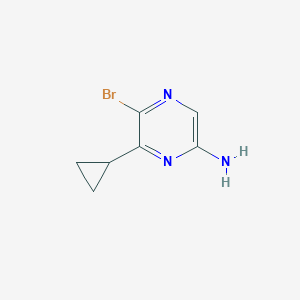
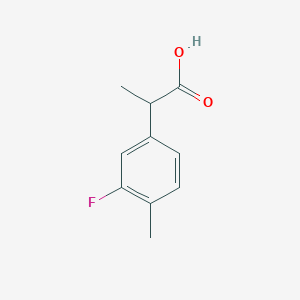
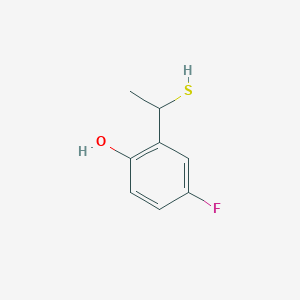
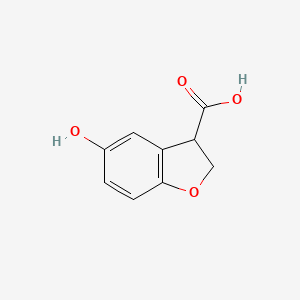

![(R)-4-(3-(2-Amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol](/img/structure/B13338989.png)
![Spiro[indene-1,3'-pyrrolidin]-3(2H)-one](/img/structure/B13339000.png)
![5-[5-(4-fluorophenyl)-10-morpholin-4-yl-1,5,8,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-12-yl]pyrimidin-2-amine](/img/structure/B13339005.png)
